molecular formula C8H10BrNO B1279430 2-Bromo-3-isopropoxypyridine CAS No. 113503-65-4

2-Bromo-3-isopropoxypyridine

Cat. No.: B1279430
CAS No.: 113503-65-4
M. Wt: 216.07 g/mol
InChI Key: OEYWNNYESKWLGO-UHFFFAOYSA-N
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Description

2-Bromo-3-isopropoxypyridine (CAS: 109803-52-3) is a brominated pyridine derivative featuring an isopropoxy substituent at the 3-position and a bromine atom at the 2-position of the pyridine ring. This compound is characterized by its molecular formula C₈H₁₀BrNO and a molecular weight of 216.08 g/mol. It has been utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name

2-bromo-3-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-6(2)11-7-4-3-5-10-8(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYWNNYESKWLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440757
Record name 2-Bromo-3-isopropoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113503-65-4
Record name 2-Bromo-3-isopropoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-isopropoxypyridine can be synthesized through the reaction of 2-bromo-3-hydroxypyridine with isopropyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-isopropoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-3-isopropoxypyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-isopropoxypyridine involves its interaction with various molecular targets. The bromine atom and isopropoxy group can participate in different chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Bromo-3-methylpyridine (CAS: 3430-17-9)

  • Molecular Formula : C₆H₆BrN
  • Molecular Weight : 174.02 g/mol
  • Substituents : Bromine (2-position), methyl group (3-position).
  • Lower molecular weight and simpler structure may improve solubility in non-polar solvents compared to 2-bromo-3-isopropoxypyridine. Applications: Widely used in synthesizing ligands for catalysis and heterocyclic pharmaceuticals .

2-Bromo-3-hydroxypyridine (CAS: 6602-32-0)

  • Molecular Formula: C₅H₄BrNO
  • Molecular Weight : 174.00 g/mol
  • Substituents : Bromine (2-position), hydroxyl group (3-position).
  • Key Differences :
    • The hydroxyl group introduces hydrogen-bonding capability, increasing polarity and solubility in aqueous media.
    • Susceptible to oxidation and etherification reactions, unlike the stable isopropoxy ether.
    • Applications: Precursor for synthesizing pyridine-based antibiotics and agrochemicals .

2-Bromo-6-(hydroxymethyl)pyridin-3-ol

  • Molecular Formula: C₆H₆BrNO₂
  • Molecular Weight : 204.02 g/mol
  • Substituents : Bromine (2-position), hydroxymethyl (6-position), hydroxyl (3-position).
  • Key Differences: Additional hydroxymethyl group enhances hydrophilicity and versatility in polymer chemistry. Dual functional groups (hydroxyl and hydroxymethyl) enable bifunctional reactivity, unlike mono-functionalized analogs. Applications: Used in metal-organic frameworks (MOFs) and drug delivery systems .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights Primary Applications
This compound 109803-52-3 C₈H₁₀BrNO 216.08 Br (2), isopropoxy (3) Steric hindrance limits some reactions Discontinued; limited synthetic use
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 174.02 Br (2), methyl (3) High reactivity in cross-coupling Pharmaceutical intermediates
2-Bromo-3-hydroxypyridine 6602-32-0 C₅H₄BrNO 174.00 Br (2), hydroxyl (3) Prone to oxidation and etherification Agrochemical precursors
2-Bromo-6-(hydroxymethyl)pyridin-3-ol - C₆H₆BrNO₂ 204.02 Br (2), hydroxymethyl (6), hydroxyl (3) Bifunctional reactivity MOFs, drug delivery systems

Research Findings and Trends

  • Reactivity :
    • This compound ’s bulky isopropoxy group reduces its efficacy in sterically sensitive reactions (e.g., Pd-catalyzed couplings) compared to 2-bromo-3-methylpyridine .
    • The hydroxyl group in 2-bromo-3-hydroxypyridine facilitates derivatization into ethers or esters, a pathway less accessible for the isopropoxy analog .
  • Stability :
    • The isopropoxy ether offers superior hydrolytic stability over the hydroxyl group in acidic/basic conditions .
  • Commercial Viability :
    • The discontinuation of this compound suggests market preference for analogs with better reactivity or lower synthesis costs .

Biological Activity

2-Bromo-3-isopropoxypyridine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant case studies.

  • Molecular Formula: C8H10BrN
  • Molecular Weight: 216.08 g/mol
  • CAS Number: 113503-65-4

This compound exhibits its biological activity primarily through interactions with various biological targets, including enzymes and receptors. The compound can act as an inhibitor or activator, influencing key biochemical pathways.

Key Mechanisms:

  • Enzyme Interaction: It binds to enzyme active sites, modifying their activity and affecting downstream metabolic processes.
  • Gene Expression Modulation: The compound influences gene expression by interacting with transcription factors, leading to alterations in protein synthesis and cellular behavior .
  • Cell Signaling Pathways: It impacts cell signaling pathways, which can affect cellular metabolism and overall cell function.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on cellular metabolism and potential therapeutic applications.

Cellular Effects

  • Influence on Metabolism: The compound modulates metabolic enzyme activity, leading to changes in the levels of key metabolites within cells. This modulation can enhance or inhibit specific metabolic pathways, impacting energy production and biosynthesis.
  • Toxicity Studies: Research indicates that at higher concentrations, this compound may exhibit cytotoxic effects, disrupting normal physiological processes.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Inhibition of Enzymatic Activity:
    • A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showing promise for therapeutic interventions in metabolic disorders.
  • Cellular Response in Animal Models:
    • In animal models, varying dosages revealed that lower doses could enhance enzyme activity beneficially, while higher doses resulted in cellular damage and adverse effects. This suggests a threshold effect where the compound's impact becomes significant beyond certain concentrations .
  • Synthesis of Pharmaceutical Intermediates:
    • The compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological and inflammatory pathways, demonstrating its utility in drug development.

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

Compound NameMolecular FormulaBiological Activity
This compoundC8H10BrNEnzyme inhibition, gene expression modulation
3-Bromo-2-isopropoxypyridineC8H10BrNSimilar biochemical pathways but different reactivity
2-Bromo-3-hydroxypyridineC6H6BrNDifferent biological targets and applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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